

Application Notes and Protocols for Electrodeposition of Ni_3Te_2 in Electrocatalysis

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Compound of Interest

Compound Name: *Nickel telluride*

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These application notes provide a comprehensive overview and detailed protocols for the electrodeposition of **nickel telluride** (Ni_3Te_2) thin films and their application as efficient electrocatalysts for water splitting reactions, including the Hydrogen Evolution Reaction (HER) and the Oxygen Evolution Reaction (OER).

Introduction to Ni_3Te_2 Electrocatalysis

Nickel telluride (Ni_3Te_2) has emerged as a promising non-precious metal electrocatalyst for energy conversion technologies due to its unique electronic structure, high electrical conductivity, and excellent catalytic activity. The electrodeposition method offers a facile, cost-effective, and scalable approach for the synthesis of Ni_3Te_2 thin films directly onto conductive substrates, making it an attractive technique for fabricating high-performance electrodes.

Data Presentation: Electrocatalytic Performance

The following tables summarize the key performance metrics for Ni_3Te_2 and related nickel-based electrocatalysts in alkaline media.

Table 1: Hydrogen Evolution Reaction (HER) Performance

Electrocatalyst	Substrate	Overpotential at 10 mA/cm ² (mV)	Tafel Slope (mV/dec)	Electrolyte	Reference
Ni ₃ S ₂ /Ni Foam	Nickel Foam	95	-	1 M KOH	[1]
Ni ₃ Se ₂ /MoSe _x	Nickel Foam	82	-	1 M KOH	[2]
Ni-Fe-S	Nickel Foam	180	53	1 M KOH	[3]
Ni-S-P-O Film	Nickel Foam	93	-	1 M KOH	[4]
Ni ₃ N/Co ₂ N	-	35	34	-	[5]

Table 2: Oxygen Evolution Reaction (OER) Performance

Electrocatalyst	Substrate	Overpotential at 10 mA/cm ² (mV)	Tafel Slope (mV/dec)	Electrolyte	Reference
Ni ₃ Te ₂	-	215	43	1 M KOH	[6]
Ni ₃ Te ₂ -CoTe	Carbon Cloth	-	68	-	
Ni ₃ S ₂ @Ni ₂ P/MoS ₂	Nickel Foam	175	-	1.0 M KOH	
CoSn-Ni ₃ S ₂	Nickel Foam	-	-	1 M KOH	
Ni-S-P-O Film	Nickel Foam	259	-	1 M KOH	[4]

Table 3: Overall Water Splitting Performance

Anode Catalyst	Cathode Catalyst	Cell Voltage at 10 mA/cm ² (V)	Electrolyte	Reference
Ni ₃ S ₂ @Ni ₂ P/Mo _S ₂	Ni ₃ S ₂ @Ni ₂ P/Mo _S ₂	1.61	1.0 M KOH	
Ni ₃ Se ₂ /MoSe _x	Ni ₃ Se ₂ /MoSe _x	1.57	1 M KOH	[2]
Ni ₃ N/Co ₂ N	Ni ₃ N/Co ₂ N	1.55	Alkaline	[5]

Experimental Protocols

This section provides detailed methodologies for the electrodeposition of Ni₃Te₂ and its subsequent electrocatalytic evaluation.

Protocol 1: Electrodeposition of Ni₃Te₂ on Nickel Foam

This protocol describes a typical procedure for the potentiostatic electrodeposition of Ni₃Te₂ onto a nickel foam substrate.

1. Substrate Preparation:

- Cut nickel foam into desired dimensions (e.g., 1 cm x 2 cm).
- Clean the nickel foam sequentially in an ultrasonic bath with acetone, ethanol, 3 M HCl, and deionized water for 15 minutes each to remove surface impurities and oxide layers.
- Rinse thoroughly with deionized water and dry under a stream of nitrogen.

2. Electrolyte Preparation:

- Prepare an aqueous electrolyte solution containing:
 - 0.1 M Nickel(II) sulfate hexahydrate (NiSO₄·6H₂O) or Nickel(II) chloride hexahydrate (NiCl₂·6H₂O).
 - 0.01 M Tellurium dioxide (TeO₂) dissolved in a minimal amount of hydrochloric acid (HCl) to form HTeO₂⁺ ions.
 - 0.1 M Boric acid (H₃BO₃) as a pH buffer and to improve deposit quality.
 - Adjust the pH of the electrolyte to a range of 3-5 using dilute HCl or NaOH.
 - Stir the solution until all components are fully dissolved.

3. Electrodeposition Setup:

- Use a standard three-electrode electrochemical cell.
- Working Electrode: The prepared nickel foam.
- Counter Electrode: A platinum foil or graphite rod.
- Reference Electrode: A saturated calomel electrode (SCE) or Ag/AgCl electrode.

4. Electrodeposition Process:

- Immerse the three electrodes into the prepared electrolyte.
- Apply a constant cathodic potential in the range of -0.6 V to -1.0 V (vs. SCE/Ag/AgCl). The optimal potential should be determined experimentally.
- Carry out the deposition for a duration of 30 to 60 minutes at room temperature.
- After deposition, gently rinse the Ni_3Te_2 -coated nickel foam with deionized water and dry it in a vacuum oven at 60 °C for several hours.

Protocol 2: Electrochemical Evaluation of Ni_3Te_2 for HER and OER

This protocol outlines the procedures for assessing the electrocatalytic activity of the prepared Ni_3Te_2 electrode.

1. Electrochemical Workstation:

- Utilize a potentiostat/galvanostat system.

2. Three-Electrode Setup:

- Working Electrode: The fabricated Ni_3Te_2 /Nickel Foam electrode.
- Counter Electrode: Platinum foil or graphite rod.
- Reference Electrode: SCE or Ag/AgCl.
- Electrolyte: 1.0 M potassium hydroxide (KOH) solution, purged with high-purity nitrogen or oxygen for at least 30 minutes before each experiment for HER and OER, respectively.

3. Hydrogen Evolution Reaction (HER) Measurement:

- Perform Linear Sweep Voltammetry (LSV) at a scan rate of 5 mV/s in the cathodic potential range.
- Record the polarization curve and determine the overpotential required to achieve a current density of 10 mA/cm².

- To determine the Tafel slope, plot the overpotential (η) versus the logarithm of the current density ($\log|j|$) and fit the linear portion of the curve to the Tafel equation ($\eta = b \log|j| + a$).

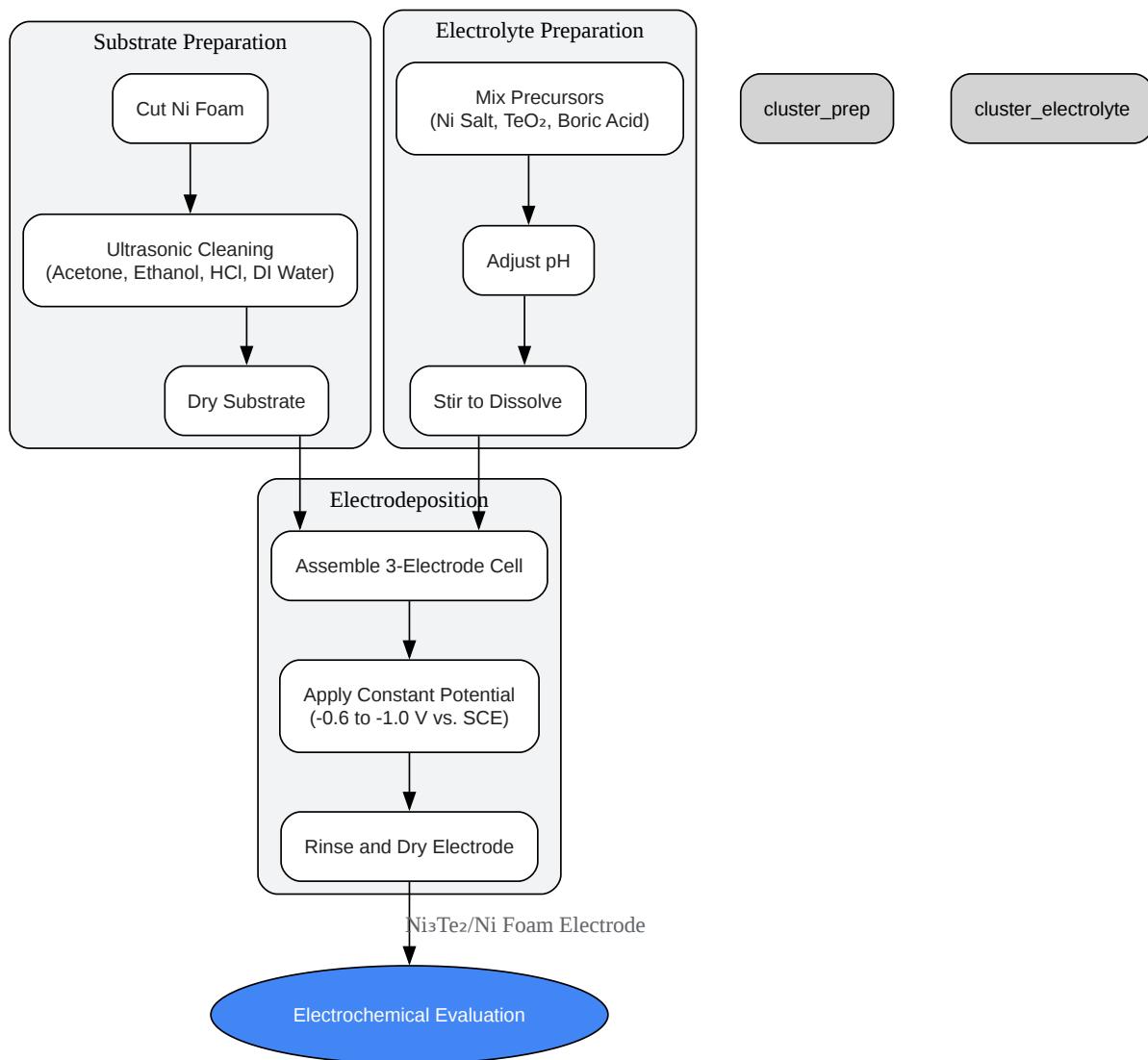
4. Oxygen Evolution Reaction (OER) Measurement:

- Perform Linear Sweep Voltammetry (LSV) at a scan rate of 5 mV/s in the anodic potential range.
- Record the polarization curve and determine the overpotential required to achieve a current density of 10 mA/cm².
- Determine the Tafel slope by plotting overpotential (η) versus $\log|j|$.

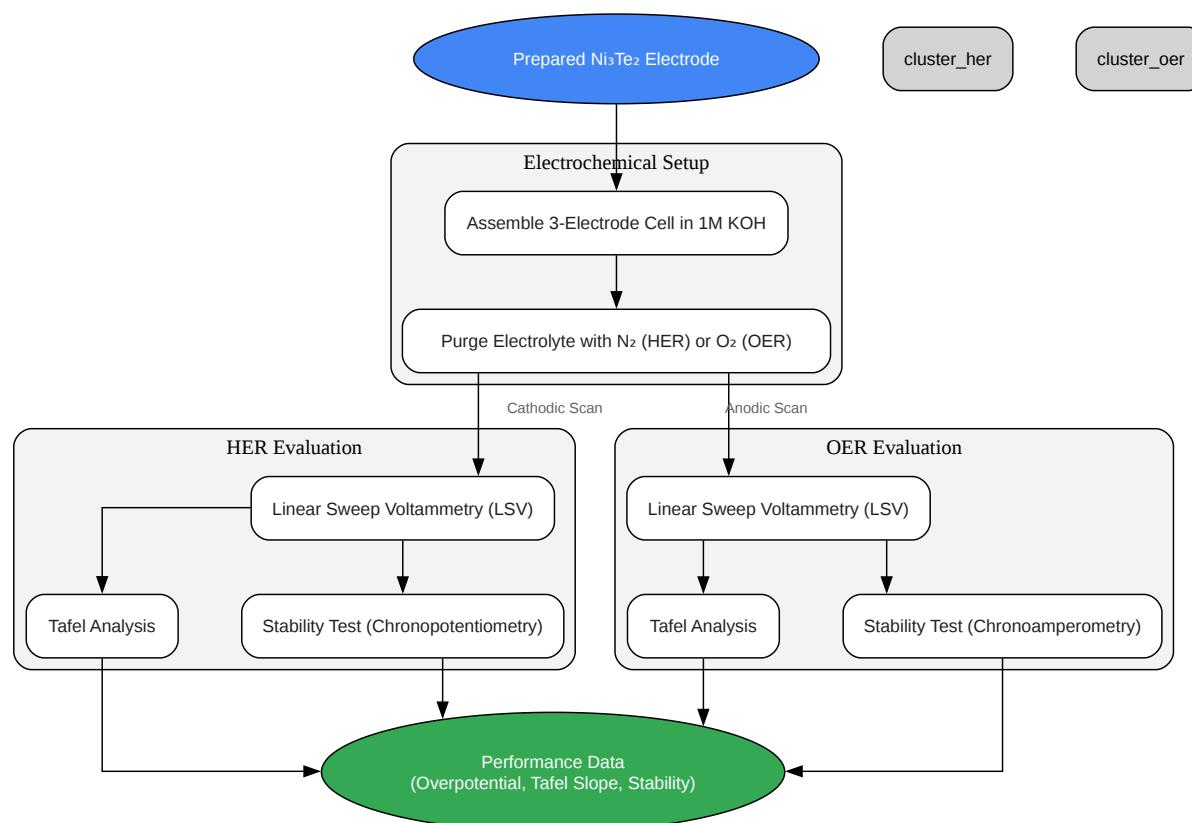
5. Stability Test:

- Conduct chronopotentiometry or chronoamperometry at a constant current density (e.g., 10 mA/cm²) or a constant potential for an extended period (e.g., 10-24 hours) to evaluate the long-term stability of the catalyst.[6]
- Alternatively, perform accelerated durability tests by cycling the potential for a large number of cycles (e.g., 1000 cycles) and comparing the LSV curves before and after cycling.[3]

Mandatory Visualizations

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Caption: Experimental workflow for the electrodeposition of Ni_3Te_2 on nickel foam.

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Caption: Workflow for the electrocatalytic evaluation of Ni_3Te_2 electrodes.

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